molecular formula C14H15ClN2O2 B11807264 2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11807264
M. Wt: 278.73 g/mol
InChI Key: SPVAHPZOPWUNAV-UHFFFAOYSA-N
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Description

2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone. In this case, 5-chloro-2-methylacetophenone can be used as the starting material.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring, as well as the carboxylic acid group, contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with a different substitution pattern on the phenyl ring.

    2-(1-(5-Bromo-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure with a bromo group instead of a chloro group.

Uniqueness

2-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its electrophilic properties, making it more reactive in certain chemical reactions. Additionally, the combination of the pyrazole ring and the carboxylic acid group provides a versatile scaffold for further modifications and applications.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

2-[1-(5-chloro-2-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C14H15ClN2O2/c1-8-4-5-11(15)6-13(8)17-10(3)12(7-14(18)19)9(2)16-17/h4-6H,7H2,1-3H3,(H,18,19)

InChI Key

SPVAHPZOPWUNAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(C(=N2)C)CC(=O)O)C

Origin of Product

United States

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